molecular formula C23H24N4O4 B11014969 3-{(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

3-{(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

Cat. No.: B11014969
M. Wt: 420.5 g/mol
InChI Key: WNPDGSCWXIANEY-INIZCTEOSA-N
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Description

3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction to obtain the intermediate [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired quinazolinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce certain functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-methyl-2-oxoethyl}quinazolin-4(3H)-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one

InChI

InChI=1S/C23H24N4O4/c1-16(27-14-24-19-5-3-2-4-18(19)23(27)29)22(28)26-10-8-25(9-11-26)13-17-6-7-20-21(12-17)31-15-30-20/h2-7,12,14,16H,8-11,13,15H2,1H3/t16-/m0/s1

InChI Key

WNPDGSCWXIANEY-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C=NC5=CC=CC=C5C4=O

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)N4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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